Tetrachyrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazole compounds and porphyrins have been extensively studied for over a century, showcasing diverse applications across various fields. These compounds exhibit remarkable chemical and physical properties, making them subjects of significant interest in organic and inorganic chemistry research.

Synthesis Analysis

Hydrothermal synthesis methods have enabled the development of tetrazole coordination compounds and porphyrin derivatives, revealing the role of metal species in their formation. These methods yield compounds that display unique luminescent properties and structural complexities (Zhao et al., 2008).

Molecular Structure Analysis

The crystal structures of these compounds have been elucidated through various techniques, highlighting the intricate arrangements of metal-organic coordination polymers. Such studies underscore the importance of molecular symmetry, metal complexation, and the role of substituents in determining the overall molecular architecture (Finikova et al., 2005).

Chemical Reactions and Properties

Tetrazole and porphyrin derivatives engage in diverse chemical reactions, leading to the formation of complexes with significant chemical stability and reactivity. These reactions are crucial for the synthesis of compounds with potential applications in catalysis and materials science (Ulman & Manassen, 1975).

Physical Properties Analysis

The physical properties, such as second harmonic generation, fluorescence, and luminescent behaviors of these compounds, are influenced by their structural characteristics. These properties make them suitable for applications in organic electronics and photonics (Crossley et al., 2005).

Chemical Properties Analysis

The chemical properties of tetrazole and porphyrin derivatives, including their electrochemical and spectroscopic behaviors, are pivotal for their utility in solar energy conversion and sensor applications. Investigations into these properties offer insights into the charge transfer mechanisms and stability of these compounds under various conditions (Senge et al., 2007).

Wissenschaftliche Forschungsanwendungen

Porphyrin Chemistry and Applications : Tetrabenzoporphyrins, closely related to Tetrachyrin, play a prominent role in porphyrin chemistry. They are significant in various applications, including in biomedicine and materials science (Carvalho, Brocksom, & de Oliveira, 2013).

Biomedical Applications : The use of porphyrins and metalloporphyrins, which include compounds like Tetrachyrin, is gaining importance in biomedical science. These compounds are investigated for their potential in magnetic resonance imaging (MRI), photodynamic therapy (PDT) for cancer treatment, bio-imaging, and other biomedical applications (Imran, Ramzan, Qureshi, Khan, & Tariq, 2018).

Tissue Engineering and Regenerative Medicine : The field of tissue engineering (TE) and regenerative medicine is exploring the use of biomaterials like Tetrachyrin for developing "smart" materials that actively participate in the formation of functional tissues (Furth, Atala, & Van Dyke, 2007).

Thyroid Hormone Research : Studies on thyroid hormones have identified compounds such as Tetraiodothyroacetic acid (tetrac), which is structurally related to Tetrachyrin, for their potential in inhibiting tumor cell proliferation and angiogenesis (Davis, Davis, Mousa, Luidens, & Lin, 2011).

Transistor Applications : Tetrabenzoporphyrin, similar to Tetrachyrin, has been reported for its use in transistor applications, indicating its potential in the field of electronics (Aramaki, Sakai, & Ono, 2004).

Materials Science : The concept of the materials science tetrahedron (MST), which might include Tetrachyrin, is crucial in pharmaceutical research and development. MST provides a foundation for the design and development of new drug products (Sun, 2009).

Mouse Genetics Research : In the field of mouse genetics, transposable elements (TEs) are used for various applications, including germline mutagenesis and transgenesis. While not directly related to Tetrachyrin, this highlights the broader context of genetic research where similar compounds might be applied (Dupuy, 2010).

Cancer Research : Integrin-associated tetraspanins, which may be structurally similar to Tetrachyrin, have been studied for their impact on cancer development and progression. These compounds play a versatile role in cellular function and signaling (Erfani, Hua, Pan, Zhou, & Yang, 2021).

Zukünftige Richtungen

Eigenschaften

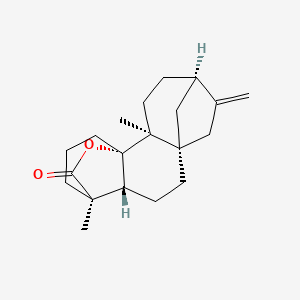

IUPAC Name |

(1S,2S,5R,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13-11-19-10-6-15-17(2)7-4-8-20(15,22-16(17)21)18(19,3)9-5-14(13)12-19/h14-15H,1,4-12H2,2-3H3/t14-,15-,17-,18+,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJLCCRNYWMMRT-GFBDQPOWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3(CCC(C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@@]3(CC[C@H](C4)C(=C)C5)C)OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrachyrin | |

CAS RN |

73483-88-2 |

Source

|

| Record name | Tetrachyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073483882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.